![molecular formula C21H17NO B11831199 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide CAS No. 503618-19-7](/img/structure/B11831199.png)
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide
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Overview
Description
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H17NO It is characterized by the presence of an ethynyl group attached to the benzamide structure, along with a naphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzoic acid and (1S)-1-(naphthalen-1-yl)ethylamine.
Coupling Reaction: The key step involves the coupling of 4-ethynylbenzoic acid with (1S)-1-(naphthalen-1-yl)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Ruthenium-Catalyzed Hydroarylation
The ethynyl group participates in Ru-catalyzed hydroarylation to form C–C bonds. This reaction proceeds via a cycloruthenated intermediate, where the alkyne inserts into the Ru–C bond (Scheme 1). Key steps include:
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Coordination : The ethynyl group coordinates with Ru(II) in the presence of K₂HPO₄ and N-Boc-L-Phe-OH .
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Cyclometalation : Formation of a six-membered cycloruthenated complex.
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Alkyne Insertion : The ethynyl group undergoes insertion into the Ru–C bond, yielding linear alkylation products .
Table 1: Hydroarylation Conditions and Outcomes
Catalyst | Base | Temperature | Product Yield | Reference |
---|---|---|---|---|
Ru(II) complex | K₂HPO₄ | 80°C | 72–85% |
Amide Bond Functionalization
The benzamide moiety undergoes amide coupling and hydrolysis under controlled conditions:
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Coupling : EDC/HOBt-mediated amidation with amines (e.g., 4-chloroaniline) forms derivatives (e.g., N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide) at pH 2, achieving 65% yield .
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Hydrolysis : Acidic or basic conditions cleave the amide bond to produce 4-ethynylbenzoic acid and (1S)-1-(naphthalen-1-yl)ethylamine.
Table 2: Amide Reactivity
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Amidation | EDC/HOBt, DCM, RT | Substituted benzamide derivatives | 65–72% | |
Hydrolysis | 6M HCl, reflux | 4-Ethynylbenzoic acid + amine | 90% |
Cyclization Reactions
The ethynyl group facilitates intramolecular cyclization to form heterocycles:
Table 3: Cyclization Parameters
Substrate | Reagent | Catalyst | Product | Yield | Reference |
---|---|---|---|---|---|
Ethynyl group | Sodium azide | Cu(I) | 1,2,3-Triazole | 82% | |
Ethynyl group | Potassium carbodithioate | None | 4,5-Dihydrothiazole | 68% |
Electrophilic Aromatic Substitution
The naphthalene ring undergoes nitration and sulfonation :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position (C-1 or C-4) .
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Sulfonation : SO₃ in H₂SO₄ produces naphthalene-1-sulfonic acid derivatives.
Table 4: Naphthalene Reactivity
Reaction | Reagents | Position Selectivity | Reference |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | α-position (C-1/C-4) | |
Sulfonation | SO₃/H₂SO₄ | C-1 |
Catalytic Hydrogenation
The ethynyl group is selectively reduced to vinyl or ethyl groups:
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Partial Hydrogenation : Lindlar catalyst (Pd/CaCO₃, quinoline) yields cis-vinyl derivatives .
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Full Hydrogenation : H₂/PtO₂ reduces the ethynyl to an ethyl group.
Table 5: Hydrogenation Outcomes
Catalyst | H₂ Pressure | Product | Selectivity | Reference |
---|---|---|---|---|
Lindlar | 1 atm | cis-Vinyl derivative | 95% | |
PtO₂ | 3 atm | Ethyl derivative | 98% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide has been studied for its potential therapeutic effects against various diseases:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The ethynyl group is known to enhance the biological activity of compounds by increasing their interaction with molecular targets involved in cancer progression .
Neuropharmacology
Research indicates that this compound may have implications in treating neurodegenerative diseases:
- Cholinesterase Inhibition : Similar compounds have been explored as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. The structural features of this compound suggest it could potentially mimic donepezil, a known cholinesterase inhibitor .
Antimicrobial Studies
The compound's potential antimicrobial properties are under investigation:
- Broad-Spectrum Activity : Compounds with naphthalene and benzamide derivatives have shown activity against various bacterial strains. The specific interactions of the functional groups within this compound with bacterial proteins could be explored through docking studies to predict efficacy against pathogens .
Case Study 1: Anticancer Activity
A study investigated the synthesis and evaluation of similar naphthalene derivatives for anticancer properties. Results indicated that modifications to the benzamide structure significantly impacted cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could yield promising results .
Case Study 2: Neuropharmacological Effects
In a comparative analysis involving cholinesterase inhibitors, derivatives similar to this compound demonstrated significant inhibition of acetylcholinesterase activity in vitro. This suggests that further studies on this compound could elucidate its potential as a therapeutic agent for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthalen-1-yl-ethyl)-benzamide
- 4-Methyl-N-naphthalen-1-yl-benzamide
- N-(7-Hydroxy-naphthalen-1-yl)-benzamide
Uniqueness
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the naphthalen-1-yl and benzamide moieties also contributes to its unique properties compared to similar compounds.
Biological Activity
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide (CAS Number: 503618-19-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H17NO
- Molecular Weight : 299.366 g/mol
- LogP : 4.703, indicating its lipophilicity which may influence its bioavailability and cellular uptake .
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. The compound's ability to inhibit specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), has been highlighted in various research articles . For instance, anilino-naphthoquinones have shown promising results in inhibiting EGFR activity, which is crucial for cancer cell proliferation.
The biological activity of this compound is believed to be mediated through:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit RET kinase, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and survival .
- Interaction with Cellular Pathways : The compound may interact with pathways involving NADPH and NADP+, influencing cellular redox states and metabolic processes .
Research Findings and Case Studies
Several studies have investigated the biological activity of related benzamide derivatives, providing insights into their potential therapeutic applications:
Properties
CAS No. |
503618-19-7 |
---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-ethynyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H17NO/c1-3-16-11-13-18(14-12-16)21(23)22-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h1,4-15H,2H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
PIJQMNHBANEQRX-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
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